Direct Green 59
Description
Direct Green 59 is a synthetic dye widely used in textile industries due to its stability and vivid coloration. As a benzidine-based dye, it belongs to the class of direct dyes that bind to cellulose fibers without requiring mordants. However, its synthesis and environmental impact have raised concerns, prompting comparisons with alternative green dyes.
Properties
CAS No. |
7219-11-6 |
|---|---|
Molecular Formula |
C47H31N12Na5O17S3 |
Molecular Weight |
1247 g/mol |
IUPAC Name |
pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate |
InChI |
InChI=1S/C47H36N12O17S3.5Na/c1-22-14-33(36(76-2)21-32(22)57-56-28-18-31(44(65)66)41(61)38(19-28)79(73,74)75)58-59-40-37(78(70,71)72)16-23-15-29(77(67,68)69)20-34(39(23)42(40)62)50-47-52-45(48-24-6-4-3-5-7-24)51-46(53-47)49-25-8-10-26(11-9-25)54-55-27-12-13-35(60)30(17-27)43(63)64;;;;;/h3-21,60-62H,1-2H3,(H,63,64)(H,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H3,48,49,50,51,52,53);;;;;/q;5*+1/p-5 |
InChI Key |
QLKQKKXODVPPLY-UHFFFAOYSA-I |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])O)C(=O)[O-])OC)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)[O-])NC8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])O)C(=O)[O-])OC)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)[O-])NC8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Other CAS No. |
7219-11-6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Direct Green 59 involves the reaction of ortho-aminobenzoic acid with copper hydroxide. The process includes several steps of treatment and crystallization to purify the final product. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. The reaction typically requires controlled temperatures and pH levels to facilitate the formation of the copper salt .
Chemical Reactions Analysis
Step 1: Diazotization of 4-Nitrobenzenamine
4-Nitrobenzenamine is treated with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt:
This intermediate reacts with 2-hydroxybenzoic acid via electrophilic aromatic substitution to form an azo bond ( ).
Step 2: Reduction of Nitro Group
The nitro group in the intermediate is reduced to an amine using reducing agents (e.g., Sn/HCl or catalytic hydrogenation):
Step 3: Condensation with Cyanuric Chloride
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) undergoes nucleophilic substitution with:
-
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
-
Aniline
Reactive chlorine atoms on the triazine ring are sequentially replaced, forming stable sulfonamide and amine linkages ( ).
Step 4: Final Coupling
3-Sulfo-5-aminosalicylic acid is diazotized and coupled with 2-amino-4-methylanisole. The resulting product is further diazotized and coupled with the triazine-modified intermediate to form the trisazo structure ( ).
Reactivity and Stability
The dye’s reactivity is governed by its sulfonate groups (-SO₃⁻), azo bonds (-N=N-), and triazine rings:
| Property | ISO Rating | AATCC Rating |
|---|---|---|
| Acid Resistance (Fading) | 1 | 2 |
| Alkali Resistance | 4 | 4 |
| Light Fastness | 4 | 4–5 |
| Soaping Fastness | 4 | 4–5 |
-
Acid Sensitivity : Poor acid resistance (rating 1–2) due to protonation of sulfonate groups, leading to precipitation ( ).
-
Alkali Stability : High stability (rating 4) as sulfonate groups remain ionized in alkaline conditions.
-
Photodegradation : Moderate light fastness (rating 4–5) due to azo bond cleavage under UV exposure ( ).
Dyeing Mechanism
This compound binds to cellulose fibers via:
-
Hydrogen bonding between sulfonate groups and hydroxyl groups on cellulose.
-
Van der Waals forces facilitated by planar trisazo structure.
Polyester/Cotton Blends
In single-bath dyeing, the dye reacts with:
Degradation Pathways
-
Microbial Degradation : Azo reductase enzymes cleave -N=N- bonds, producing aromatic amines.
-
Oxidative Degradation : Hydrogen peroxide or ozone oxidizes sulfonate groups, reducing water solubility ( ).
Industrial By-Products
Synthesis generates:
Scientific Research Applications
Direct Green 59 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: The dye is employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Research explores its potential use in diagnostic assays and as a marker in various medical tests.
Industry: Beyond its primary use in textiles, this compound is also investigated for its applications in sustainable materials and green chemistry
Mechanism of Action
The mechanism by which Direct Green 59 exerts its effects involves the formation of strong chemical bonds with the substrate it dyes. The copper ion in the dye molecule plays a crucial role in this process, facilitating the interaction between the dye and the fibers. This interaction ensures the dye’s stability and resistance to washing and light exposure .
Comparison with Similar Compounds
Environmental and Health Impact
Benzidine derivatives in Direct Green 59 are carcinogenic, posing risks during synthesis and disposal . Alternatives prioritize non-toxic precursors:
- Biomass-Derived Dyes : discusses carbon dots synthesized from food waste, emphasizing low toxicity and biodegradability. Similar bio-based dyes could replace benzidine frameworks .
- Regulatory Compliance: notes that stringent environmental regulations drive innovation in green dyes. For instance, Analog A* in Table 1 avoids regulated substances like aryl amines, aligning with REACH and EPA guidelines .
Performance Metrics
While this compound excels in colorfastness, greener dyes achieve comparable performance through structural optimization:
- Color Strength : Analog B* uses conjugated π-systems (as in ’s carbon dots) to enhance absorbance, matching this compound’s λmax at 620 nm .
- Stability : Copper-catalyzed dyes (Analog A*) show improved pH resistance (stable at pH 3–12 vs. This compound’s pH 5–9) due to robust coordination complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
